molecular formula C16H8F3N3O2 B611902 YPC-22026 CAS No. 1964457-41-7

YPC-22026

Cat. No.: B611902
CAS No.: 1964457-41-7
M. Wt: 331.2542
InChI Key: VLFRKDUUDBAGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YPC-22026 is a novel small-molecule inhibitor of Zinc Finger Protein 143 (ZNF143), a transcription factor critical for cancer cell proliferation and survival. Structurally, it is a metabolically stabilized derivative of its predecessor, YPC-21661, developed by replacing the amide bond with a 1,3,4-oxadiazole ring to enhance pharmacokinetic properties . ZNF143 regulates genes involved in DNA repair (e.g., RAD51), apoptosis resistance (e.g., Survivin), and cell cycle progression (e.g., PLK1). By inhibiting ZNF143, this compound suppresses these pathways, inducing G2/M cell cycle arrest and apoptosis in cancer cells . Preclinical studies demonstrate its efficacy in human xenograft models, making it a promising candidate for cancer therapeutics .

Properties

CAS No.

1964457-41-7

Molecular Formula

C16H8F3N3O2

Molecular Weight

331.2542

IUPAC Name

2-(Pyridine-3-ylethynyl)-5-(2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H8F3N3O2/c17-16(18,19)24-13-6-2-1-5-12(13)15-22-21-14(23-15)8-7-11-4-3-9-20-10-11/h1-6,9-10H

InChI Key

VLFRKDUUDBAGQX-UHFFFAOYSA-N

SMILES

FC(F)(F)OC1=CC=CC=C1C2=NN=C(C#CC3=CC=CN=C3)O2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YPC-22026, YPC 22026, YPC22026

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Metabolic Stability in Mouse Liver Microsomes

Compound T1/2 (min) Key Structural Feature
YPC-21661 <1.7 Amide bond
This compound 34.4 1,3,4-Oxadiazole ring

Source: Adapted from

In Vitro Activity

While this compound showed weaker direct inhibition of ZNF143 (IC50: 9.0 µmol/L) compared to YPC-21661, it exhibited superior cytotoxicity in cancer cell lines. For example, in HCT116 (colon cancer) and PC-3 (prostate cancer) cells, this compound achieved IC50 values of 0.33 µmol/L and 0.66 µmol/L, respectively, versus YPC-21661’s IC50 of 0.15 µmol/L (HCT116) . This discrepancy suggests that improved metabolic stability compensates for reduced target affinity, enabling sustained pathway suppression.

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell Line YPC-21661 (µmol/L) This compound (µmol/L)
HCT116 0.15 0.33
PC-3 0.30 0.66

Source:

In Vivo Efficacy

This compound demonstrated significant tumor growth inhibition in HCT116 xenograft models, with inhibition rates (IR) of 40.8% (50 mg/kg) and 56.1% (100 mg/kg) after 22 days. In contrast, YPC-21661’s instability precluded meaningful in vivo testing . Mechanistically, this compound reduced intratumoral expression of ZNF143 target genes (RAD51, PLK1, Survivin) by >50% within 8–24 hours post-administration, confirming target engagement .

Comparison with Other Oxadiazole-Based Compounds

1,3,4-Oxadiazole derivatives are known for their anticancer properties. For instance, Abdel-Aziz et al. reported oxadiazole-2-thione derivatives with tubulin polymerization inhibition (IC50: 1.2–4.7 µmol/L) . However, this compound uniquely targets ZNF143 rather than tubulin, highlighting its novel mechanism.

Research Findings and Implications

  • Mechanistic Superiority : this compound’s ability to suppress ZNF143-regulated genes (RAD51, Survivin) underpins its antitumor effects, distinguishing it from cytotoxic agents like cisplatin, which indirectly modulate ZNF143 via DNA damage .
  • Therapeutic Potential: In vivo efficacy with minimal toxicity (e.g., <20% weight loss in mice) supports its clinical translation .
  • Synergy Opportunities : Preclinical data suggest this compound may augment cisplatin by countering ZNF143-mediated resistance .

Table 3: Key In Vivo Results (HCT116 Xenograft)

Dose (mg/kg) Tumor Growth Inhibition (Day 22) Gene Suppression (Survivin, PLK1)
50 40.8% >50% reduction at 8–24 hours
100 56.1% >50% reduction at 8–24 hours

Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YPC-22026
Reactant of Route 2
Reactant of Route 2
YPC-22026

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